

Tenacissoside H: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Tenacissoside H	
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Abstract

Tenacissoside H, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant attention for its potent anti-inflammatory and anti-tumor activities. Understanding its complex chemical architecture, including its intricate stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Tenacissoside H**, supported by a compilation of spectroscopic data and a description of the experimental methodologies employed for its characterization. Furthermore, this document illustrates key signaling pathways modulated by **Tenacissoside H**, offering insights into its therapeutic potential.

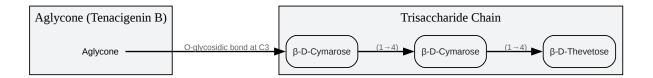
Chemical Structure

Tenacissoside H possesses a polyoxypregnane aglycone core, characteristic of many bioactive compounds isolated from Marsdenia tenacissima. The aglycone is adorned with a trisaccharide chain attached at the C-3 position. The detailed molecular formula of **Tenacissoside H** is C42H66O14, with a molecular weight of 794.97 g/mol .[1]



The constituent monosaccharides of the trisaccharide chain are β -D-cymarose, β -D-cymarose, and β -D-thevetose. The linkage of these sugar moieties and their attachment to the aglycone are crucial for the biological activity of **Tenacissoside H**. The complete structural elucidation was achieved through extensive spectroscopic analysis, primarily relying on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a two-dimensional representation of the chemical structure of **Tenacissoside H**.



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Caption: Chemical structure of **Tenacissoside H**, a C21 steroidal glycoside.

Spectroscopic Data

The structural elucidation of **Tenacissoside H** was heavily reliant on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for Tenacissoside H (in CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
3	3.55	m	
11	5.20	dd	10.5, 5.0
12	4.85	d	10.5
18-CH₃	1.25	S	
19-CH₃	1.18	s	_
21-CH₃	2.15	s	_
β-D-Cymarose (1)			_
1'	4.50	d	7.8
3'-OCH₃	3.40	S	
6'-CH₃	1.30	d	6.2
β-D-Cymarose (2)			
1"	4.65	d	7.8
3"-OCH₃	3.42	S	
6"-CH₃	1.32	d	6.2
β-D-Thevetose			
1""	4.75	d	7.5
3'''-OCH₃	3.50	s	
6'''-СН₃	1.28	d	6.0

Note: This table is a representative compilation based on typical chemical shifts for similar C21 steroidal glycosides. The exact values may vary slightly based on the original literature.



Table 2: ¹³C NMR Spectroscopic Data for Tenacissoside H (in CDCl₃)



Position	δC (ppm)	Position	δС (ррт)
Aglycone	β-D-Cymarose (1)		
1	38.5	1'	101.5
2	28.1	2'	35.2
3	78.2	3'	82.0
4	39.0	4'	75.5
5	140.1	5'	72.1
6	121.5	6'	18.0
7	32.1	3'-OCH₃	56.5
8	40.5	β-D-Cymarose (2)	
9	50.1	1"	102.0
10	36.8	2"	35.4
11	75.3	3"	82.2
12	80.1	4"	75.8
13	44.5	5"	72.3
14	85.2	6"	18.1
15	34.2	3"-OCH₃	56.6
16	23.8	β-D-Thevetose	
17	56.7	1'''	98.5
18	15.9	2'''	74.2
19	19.4	3'''	85.1
20	209.5	4'''	70.5
21	31.2	5'''	75.0
6'''	18.5		
		_	



58.0

Note: This table is a representative compilation based on typical chemical shifts for similar C21 steroidal glycosides. The exact values may vary slightly based on the original literature.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-

MS) Data

lon	Calculated m/z	Found m/z
[M+Na]+	817.4350	817.4355

Stereochemistry

The stereochemistry of **Tenacissoside H** is complex, with multiple chiral centers in both the aglycone and the sugar moieties. The determination of the relative and absolute stereochemistry is crucial for its definitive structural assignment and was accomplished through a combination of advanced NMR techniques and chemical methods.

Relative Stereochemistry

The relative stereochemistry of the aglycone and the sugar residues was primarily determined using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments establish through-space correlations between protons that are in close proximity, providing critical information about their spatial arrangement.

Key NOESY Correlations for Stereochemical Assignment:

- Aglycone: NOE correlations between H-18 and H-20, and between H-19 and H-11, helped to
 establish the stereochemistry of the steroid nucleus.
- Glycosidic Linkages: NOE correlations between the anomeric protons of the sugar residues (H-1', H-1") and the protons of the adjacent sugar or the aglycone (e.g., H-3 of the aglycone, H-4' of the first cymarose, H-4" of the second cymarose) confirmed the positions and the β-configuration of the glycosidic bonds.



 Sugar Pucker and Substituent Orientation: Intra-residue NOE correlations within each sugar unit provided information about the chair conformation of the pyranose rings and the equatorial or axial orientation of the substituents.

Absolute Stereochemistry

The absolute configuration of the sugar moieties was determined by acidic hydrolysis of **Tenacissoside H**, followed by the isolation of the individual monosaccharides. The absolute configuration of these sugars was then established by comparing their optical rotations and chromatographic behavior with those of authentic standards.

Experimental Protocols Isolation and Purification of Tenacissoside H

The dried and powdered stems of Marsdenia tenacissima were extracted with 95% ethanol. The resulting crude extract was then partitioned successively with petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, rich in steroidal glycosides, was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Tenacissoside H**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 or AV-600 spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed using standard pulse sequences to establish the complete assignments of all proton and carbon signals and to determine the stereochemistry.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a Bruker Apex IV FT-ICR mass spectrometer to determine the accurate
 molecular weight and elemental composition of **Tenacissoside H**.

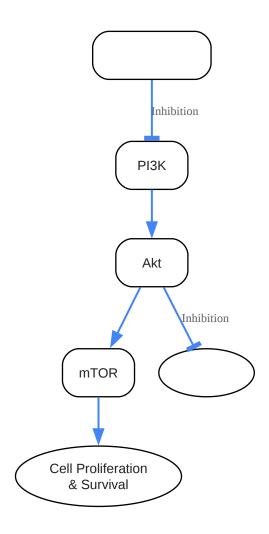
Biological Activity and Signaling Pathways

Tenacissoside H has demonstrated significant anti-tumor and anti-inflammatory properties in various preclinical studies. Its mechanisms of action involve the modulation of key cellular signaling pathways.



Anti-Tumor Activity: PI3K/Akt/mTOR Pathway

Tenacissoside H has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and autophagy. A key mechanism underlying this effect is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.



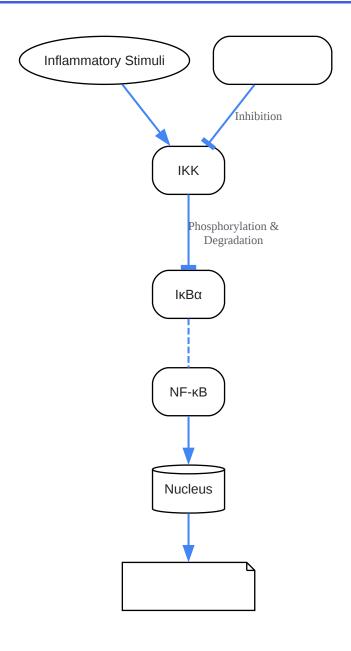
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Caption: **Tenacissoside H** inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Activity: NF-kB Pathway

The anti-inflammatory effects of **Tenacissoside H** are, in part, mediated by its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of inflammatory gene expression.





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Caption: **Tenacissoside H** inhibits the NF-kB signaling pathway.

Conclusion

Tenacissoside H is a structurally complex natural product with significant therapeutic potential. Its detailed chemical structure and stereochemistry have been rigorously established through a combination of modern spectroscopic techniques. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology who are interested in further exploring the properties and applications of this promising molecule. Future studies may focus



on the total synthesis of **Tenacissoside H** and its analogs to optimize its pharmacological profile and to develop novel therapeutic agents.

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References

- 1. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN -PubMed [pubmed.ncbi.nlm.nih.gov]
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